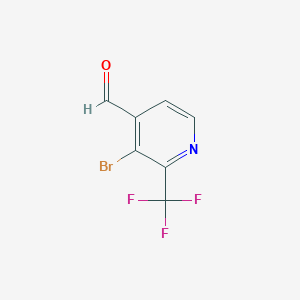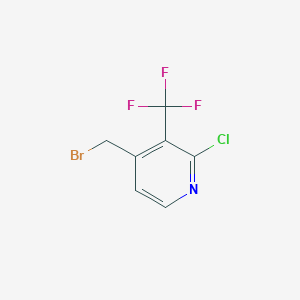
2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline
概要
説明
“2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C11H13BrF3N . It is similar to “4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” which has a molecular weight of 268.08 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13BrF3N/c1-2-14(3)9-6-5-8(11(12,13)14)7-10(9)15/h5-7H,2-3H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, trifluoromethylpyridines, which share the trifluoromethyl group, have been used in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 296.127 Da . It is similar to “4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” which has a density of 1.543 g/mL at 25 °C (lit.) .科学的研究の応用
Vibrational Analysis and Material Potential
2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline, along with similar compounds like 4-chloro-3-(trifluoromethyl)aniline and 4-fluoro-3-(trifluoromethyl)aniline, have been studied for their vibrational properties. These studies, utilizing techniques such as Fourier Transform-Infrared and Fourier Transform-Raman, have revealed insights into the molecule's structure and the effects of substituent positions on its vibrational spectra. These findings could be useful in developing materials for nonlinear optical (NLO) applications (Revathi et al., 2017).
Chemical Synthesis and Structural Elaboration
Research has shown that compounds like this compound can be synthesized and structurally modified for various applications. For instance, an acid-catalyzed cyclization-condensation of anilines and Et 4,4,4-trifluoroacetoacetate can produce 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be converted into 4-bromo-2-(trifluoromethyl)quinolines. These intermediates are useful for further chemical modifications, showcasing the compound's versatility in synthesis (Marull & Schlosser, 2003).
Photocatalysis and Functional Molecule Synthesis
There's also research into the use of related compounds in photocatalysis. For example, the use of Ru(bpy)3Cl2 as a photocatalyst for visible-light-induced fluoroalkylation of anilines, including those similar to this compound, has been developed. This method efficiently installs amino and fluoroalkyl moieties, demonstrating potential in the synthesis of functional molecules (Kong et al., 2017).
Biological Activity and Medicinal Chemistry
Furthermore, compounds derived from this compound have been investigated for their biological activities. Studies have synthesized various analogs with potential antibacterial, antifungal, and anti-inflammatory properties, indicating their relevance in medicinal chemistry and drug development (Bhat, Sufeera, & Chaitanya, 2011).
Polymer Research
Lastly, in the field of polymer science, derivatives of this compound have been used to synthesize epoxy systems with improved water resistance. This research highlights the compound's utility in enhancing the properties of polymers, especially regarding water absorption and resistance (Johncock & Tudgey, 1983).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be a transition metal catalyst involved in carbon–carbon bond formation .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, such compounds typically act as organoboron reagents . These reagents participate in transmetalation, a process where an organic group is transferred from boron to a transition metal catalyst .
Biochemical Pathways
It’s worth noting that compounds of this nature are often involved in carbon–carbon bond formation, a fundamental process in organic synthesis .
Pharmacokinetics
A related compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats, suggesting potential avenues for future research .
Result of Action
A structurally similar compound, 4-bromo-2-fluoro-5-(trifluoromethyl)aniline, has been reported to have antimicrobial effects .
Action Environment
The action, efficacy, and stability of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, and well-ventilated place . It is also incompatible with strong oxidizing agents .
生化学分析
Biochemical Properties
2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in detoxification and stress response pathways. The compound’s interaction with cytochrome P450 enzymes is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to affect cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, including liver toxicity and alterations in metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites. The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues. For example, it has been observed to accumulate in the liver, where it undergoes extensive metabolism .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell, often through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N/c1-3-16(4-2)10-6-5-8(7-9(10)12)11(13,14)15/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVJKAZJUZEKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















